Ammonium-15N bromide
Overview
Description
Azane, also known as ammonia, is the simplest form of a class of compounds known as azanes . Azanes are acyclic, saturated hydronitrogens, which means they consist only of hydrogen and nitrogen atoms and all bonds are single bonds . Azane;hydrobromide has a molecular formula of H4Br15N .
Synthesis Analysis
Azanes can be synthesized through the oxidation of tertiary amines by reagents such as hydrogen peroxide . The expected product of this reaction is an azane oxide .
Molecular Structure Analysis
Azanes have a general chemical formula of NnHn+2 . Each nitrogen atom has three bonds (either N-H or N-N bonds), and each hydrogen atom is joined to a nitrogen atom (H-N bonds) . The number of nitrogen atoms is used to define the size of the azane .
Chemical Reactions Analysis
Azanes are reactive and have significant biological activity . They can be viewed as a more biologically active or reactive portion (functional groups) of the molecule .
Physical and Chemical Properties Analysis
Azanes are pnictogen hydrides, consisting only of hydrogen and nitrogen atoms with all bonds being single bonds . The molecular weight of Azane;hydrobromide is 98.936 Da .
Scientific Research Applications
Crystal Structure Analysis : The crystal structure of 3-azabicyclo[3.3.1] nonane hydrobromide, a compound related to Azane;hydrobromide, was determined using X-ray diffraction, revealing a chair-chair conformation influenced by steric repulsion between hydrogen atoms (Dobler & Dunitz, 1964).
Synthesis and Applications in Medicinal Chemistry : Azabicyclo compounds, such as 1-azabicyclo[1.1.0]butane, synthesized from compounds including Azane;hydrobromide, are used in creating azetidine derivatives, which are significant in the synthesis of antibiotics like L-084 (Hayashi et al., 1999).
Polymer Science and Nanotechnology : The oxidative polymerization of aniline, in which Azane;hydrobromide can play a role, leads to the creation of azanes. These are polymers containing a N-N backbone, forming microspherical structures with potential applications in nanoscience (Venancio et al., 2006).
Chemical Mechanisms in Synthesis : The synthesis of 1-azabicyclo[1.1.0]butane from 2,3-dibromopropylamine hydrobromide is an example of a reaction pathway involving Azane;hydrobromide, illustrating important mechanistic aspects in the creation of strained molecules with potential chemical applications (Hayashi et al., 2004).
Development of Bioinks : Azane derivatives have been explored in the development of bioinks for 3D bioprinting, leveraging the biocompatible and chemical properties of azide and alkyne modified cellulose derivatives (Mohamed et al., 2020).
Pharmaceutical Research : Azepane-based compounds, structurally related to Azane;hydrobromide, have shown a wide range of pharmacological properties and are used in developing therapeutic agents for various diseases, showcasing the significance of this chemical class in drug discovery (Zha et al., 2019).
Mechanism of Action
Target of Action
Azane, also known as ammonia, is a simple inorganic compound consisting of one nitrogen atom and three hydrogen atoms Azanes, in general, are known to be reactive and have significant biological activity .
Mode of Action
Azanes are known to be biologically active and reactive . They can interact with various biological molecules, potentially influencing numerous biochemical processes.
Biochemical Pathways
Azanes, being reactive, can potentially interact with various biochemical pathways, influencing their function and downstream effects .
Result of Action
Given the reactivity of azanes, they can potentially influence a variety of molecular and cellular processes .
Future Directions
Properties
IUPAC Name |
azane;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrH.H3N/h1H;1H3/i;1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLVFNYSXGMGBS-IEOVAKBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[15NH3].Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrH4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746089 | |
Record name | azane;hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39466-31-4 | |
Record name | azane;hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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